7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidine core with distinct substitutions:
- Difluoromethyl at the 2-position: Introduces electron-withdrawing effects and metabolic stability.
- Fluorine at the 9-position: Modulates electronic properties and bioavailability .
Molecular Formula: C₉H₅BrF₃N₂O
Molecular Weight: 293.05 g/mol
Key Applications: Serves as a versatile intermediate in medicinal chemistry for drug discovery, particularly in targeting kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C9H4BrF3N2O |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)-9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-5(11)9-14-6(8(12)13)2-7(16)15(9)3-4/h1-3,8H |
InChI Key |
LQIUELAYDKMHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CC(=O)N2C=C1Br)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and 2,4-difluorobenzaldehyde.
Cyclization: The starting materials undergo cyclization to form the pyrido[1,2-a]pyrimidin-4-one core structure.
Bromination: The core structure is then brominated at the 7-position using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Agrochemicals: The compound is explored for its use in developing new pesticides and herbicides.
Material Sciences:
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
| Compound Name | Substitutions | Key Differences | Biological/Chemical Impact |
|---|---|---|---|
| 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one | 7-Br, 2-CF₂H, 9-F | Reference compound | Enhanced reactivity for nucleophilic substitution; potential kinase inhibition . |
| 7-Chloro-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one | 7-Cl, 2-CF₂H, 9-F | Cl instead of Br | Lower molecular weight (269.56 g/mol); reduced lipophilicity; altered metabolic pathways . |
| 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one | 8-Br, 3-OBn | Benzyloxy group at 3-position | Increased steric bulk; modified solubility; reported anticancer activity . |
Functional Group Variations
| Compound Name | Substitutions | Key Differences | Biological/Chemical Impact |
|---|---|---|---|
| 7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one | 7-Br, 9-F, 2-OCH₃ | Methoxy instead of difluoromethyl | Improved aqueous solubility; reduced electrophilicity; antimicrobial applications . |
| 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one | 7-Br, 2-CH₂CH₃ | Ethyl instead of difluoromethyl | Increased lipophilicity; potential for material science applications due to electronic properties . |
| 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine | 5-Br, 2-SO₂CH₃ | Methylsulfonyl group | Strong electron-withdrawing effects; antimicrobial activity via enzyme inhibition . |
Biological Activity
7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its potential biological activity. This article reviews the biological activities of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and its mechanisms of action.
- Molecular Formula : CHBrFNO
- Molecular Weight : 293.04 g/mol
- CAS Number : 2275753-33-6
The compound features a fused pyrimidine and pyridine ring system, which contributes to its reactivity and biological interactions. The difluoromethyl group enhances nucleophilic substitution reactions, while the bromine atom can act as a leaving group in various chemical reactions.
Antimicrobial Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. The structural features of this compound may enhance its binding affinity to microbial targets. In vitro studies are needed to evaluate its efficacy against various pathogens.
Antiviral Properties
The compound has shown potential as an antiviral agent , particularly against viruses that rely on specific enzymes for replication. Its unique halogen substitutions may improve its interaction with viral proteins, making it a candidate for further pharmacological studies focused on viral infections.
Anticancer Activity
This compound has demonstrated promising anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have been reported to significantly inhibit the growth of human non-small cell lung cancer (A549) cells with IC values comparable to established anticancer drugs like 5-fluorouracil .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays can elucidate how this compound binds to biological macromolecules.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy. It has been suggested that it may inhibit cyclooxygenase (COX) enzymes involved in inflammation and cancer progression. For example, related pyrimidine derivatives have shown IC values against COX-2 comparable to celecoxib, a well-known anti-inflammatory drug .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds within the pyrido[1,2-a]pyrimidine class:
| Compound Name | Activity | IC Value |
|---|---|---|
| 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine | Antimicrobial | 0.04 μmol |
| 7-Chloro-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one | Anticancer | 0.05 μmol |
| 6-Fluoro-3-(trifluoromethyl)pyridin-2(3H)-one | Antiviral | Not specified |
These findings suggest that structural modifications can significantly influence the biological activity of pyrido[1,2-a]pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
